molecular formula C9H6F3NO6S2 B2730347 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid CAS No. 459188-73-9

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid

Cat. No. B2730347
CAS RN: 459188-73-9
M. Wt: 345.26
InChI Key: JXWRHPVHEVDAOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Sulfhydryl Group Determination

One application involves the use of aromatic disulfides for determining sulfhydryl groups in biological materials. A water-soluble aromatic disulfide has been synthesized and shown to be useful for this purpose, indicating the potential utility of related compounds in biochemistry for understanding protein structures and functions (Ellman, 1959).

Lewis Acid Catalysis

Compounds containing trifluoromethylsulfonyl groups have been used as Lewis acid catalysts in acylation reactions. For instance, scandium trifluoromethanesulfonate, a related compound, is noted for its high catalytic activity, suggesting that similar compounds might find use in facilitating various organic transformations (Ishihara et al., 1996).

Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, which share functional groups with the chemical , have been explored for their potential pesticidal activity. This indicates that modifications of the phenyl sulfone framework can lead to compounds of interest in developing new herbicides and fungicides (Borys et al., 2012).

Synthesis of Sulfonamides

The synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide is another application. This process involves copper catalysis and demonstrates the role of nitroarene compounds in producing sulfonamides, which are important in pharmaceuticals and other chemical industries (Wang et al., 2020).

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO6S2/c10-9(11,12)21(18,19)5-1-2-7(20-4-8(14)15)6(3-5)13(16)17/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWRHPVHEVDAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetic acid

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